molecular formula C20H16N6O3S B3020824 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 896678-55-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B3020824
CAS-Nummer: 896678-55-0
Molekulargewicht: 420.45
InChI-Schlüssel: XFBLBEALVHDTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin core substituted with a phenyl group at the 3-position and a thioacetamide side chain at the 7-position. The benzodioxole moiety is linked via a methylene group to the acetamide nitrogen. This structure combines electron-rich aromatic systems (benzodioxole and phenyl) with a sulfur-containing bridge, which may enhance binding interactions in biological systems. While exact physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula is inferred as C₂₁H₁₇N₆O₃S, with a molecular weight of 452.5 g/mol based on analogs .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-17(21-9-13-6-7-15-16(8-13)29-12-28-15)10-30-20-18-19(22-11-23-20)26(25-24-18)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBLBEALVHDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

PropertyValue
Molecular FormulaC20_{20}H16_{16}N6_{6}O3_{3}S
Molecular Weight420.4 g/mol
CAS Number896678-55-0

The structure includes a benzo[d][1,3]dioxole moiety linked to a triazolopyrimidine derivative via a thioacetamide group. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. For instance:

  • In vitro Studies : A related compound demonstrated IC50_{50} values of 1.54 µM for HCT116 (colon cancer), 4.52 µM for MCF7 (breast cancer), and 2.38 µM for HepG2 (liver cancer). These values indicate potent antiproliferative effects compared to doxorubicin, which has IC50_{50} values ranging from 4.56 µM to 8.29 µM in similar assays .
  • Mechanisms of Action : The anticancer mechanisms involve the inhibition of EGFR (Epidermal Growth Factor Receptor), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial properties:

  • Bacterial Activity : Certain benzotriazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example, specific derivatives achieved comparable efficacy to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : Research on related benzodioxole derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines while exhibiting minimal toxicity towards normal cells .
  • Antimicrobial Properties : A study reported that certain thioamide derivatives showed effective growth inhibition against Acanthamoeba, a human pathogen, indicating their broad-spectrum antimicrobial potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally analogous to derivatives of triazolo[4,5-d]pyrimidin and benzodioxole-containing acetamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₁H₁₇N₆O₃S 452.5 3-phenyl, 7-thioacetamide, benzodioxole Electron-rich phenyl and benzodioxole groups; potential for π-π stacking interactions. Thioether may enhance lipophilicity.
Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₁H₁₇FN₆O₃S 452.5 3-(2-fluorobenzyl), 7-thioacetamide Fluorine substituent increases electronegativity and may improve metabolic stability.
Analog 2: N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide C₂₀H₁₅ClN₆O₃S 454.9 3-(4-chlorobenzyl), 7-thioacetamide Chlorine enhances lipophilicity and may influence antibacterial activity.
Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₀H₁₀N₄O₃S 386.4 Thiazolo-pyrimidine core, furan substituent Lower molecular weight; cyano group increases polarity. Yield: 68%.
Compound 5d: 2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one C₂₀H₁₄N₆O₂S₂ 434.5 Benzothiazole, spiro-oxadiazole Demonstrated anti-inflammatory and antibacterial activity.

Key Findings:

Fluorine in Analog 1 may reduce oxidative metabolism, enhancing bioavailability . The thioacetamide linkage in the target compound and analogs is critical for sulfur-mediated hydrogen bonding and redox activity, as seen in similar benzothiazole derivatives with anti-inflammatory effects .

Biological Activity: While direct data on the target compound’s activity is absent, benzodioxole moieties are associated with CNS activity, and triazolo-pyrimidin cores are common in kinase inhibitors.

ADMET Considerations :

  • The benzodioxole group may improve blood-brain barrier penetration, but its metabolic susceptibility (via O-demethylation) requires evaluation. Chlorine in Analog 10 could prolong half-life due to reduced CYP450 metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.